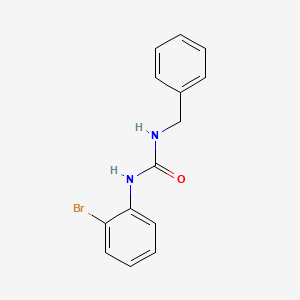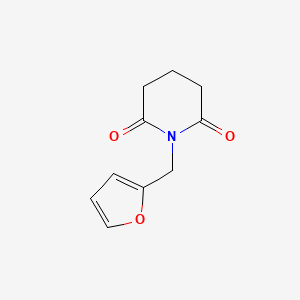![molecular formula C17H19NO5S2 B4585042 2-ethyl 4-methyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4585042.png)
2-ethyl 4-methyl 5-{[(4,5-dimethyl-2-thienyl)carbonyl]amino}-3-methyl-2,4-thiophenedicarboxylate
Overview
Description
Synthesis Analysis
The synthesis of structurally related thiophene derivatives involves multiple steps, including nucleophilic substitutions and condensation reactions. For instance, compounds with thiophene and pyrazole groups have been synthesized through treatments involving ethyl 2-cyano-3,3-dimethylthioacrylate, showcasing the versatility and reactivity of thiophene derivatives in forming complex molecules (L. Minga, 2005). Additionally, the development of alkoxythieno[2,3-b]thiophene derivatives from dimethyl or diethyl dihydroxythieno[2,3-b]thiophenedicarboxylates demonstrates the importance of base and alkylating agents in the synthesis process, leading to a variety of functionalized thiophene compounds (N. Hergué & P. Frère, 2007).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often characterized by X-ray diffraction methods, which provide detailed insights into their crystalline forms and molecular geometry. Such studies reveal the monoclinic space group formations and dimensions, contributing to our understanding of the compound's molecular framework and potential interactions (K. Sancak et al., 2007).
Chemical Reactions and Properties
Thiophene derivatives participate in a range of chemical reactions, including electropolymerization, which is used to synthesize block copolymers incorporating thiophene units. This demonstrates their ability to form polymers with varied electrical and optical properties, suitable for advanced material applications (N. Hergué & P. Frère, 2007).
Physical Properties Analysis
The physical properties of thiophene derivatives, such as crystal structure and phase behavior, are crucial for their potential applications. X-ray diffraction studies provide insights into the crystallography of these compounds, revealing their space group, cell dimensions, and molecular packing, which are essential for understanding their physical behavior and stability (K. Sancak et al., 2007).
Scientific Research Applications
Synthesis and Biological Activities
Thiophene derivatives are synthesized through various chemical reactions and have been explored for their biological activities. For instance, compounds synthesized from thiophene have shown fungicidal and plant growth regulation activities, highlighting the potential of thiophene derivatives in agricultural sciences (Minga, 2005).
Heterocyclic Chemistry
In heterocyclic chemistry, thiophene derivatives are involved in the synthesis of complex heterocycles. These compounds are crucial in developing new materials and pharmaceuticals. A study demonstrated the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, suggesting the importance of thiophene derivatives in medicinal chemistry and drug design (Sirakanyan et al., 2015).
Antimicrobial and Antioxidant Studies
Thiophene derivatives have been synthesized and screened for their antimicrobial and antioxidant activities. Compounds with thiophene moieties have shown excellent antibacterial and antifungal properties, as well as significant antioxidant potential, indicating their usefulness in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).
Allosteric Modifiers of Hemoglobin
Research into thiophene derivatives has also extended into biochemistry, where compounds have been studied for their ability to modify hemoglobin's oxygen affinity. This application is critical in medical research, particularly in conditions requiring modulation of oxygen delivery (Randad et al., 1991).
properties
IUPAC Name |
2-O-ethyl 4-O-methyl 5-[(4,5-dimethylthiophene-2-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5S2/c1-6-23-17(21)13-9(3)12(16(20)22-5)15(25-13)18-14(19)11-7-8(2)10(4)24-11/h7H,6H2,1-5H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEZZYXKOQISGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(S2)C)C)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl 4-methyl 5-{[(4,5-dimethylthiophen-2-yl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-bromo-2-methoxy-3-methyl-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4584978.png)

![4-[(4-fluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4584989.png)
![butyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B4584990.png)

![2-methoxyethyl 4-{[(2-methylphenoxy)acetyl]amino}benzoate](/img/structure/B4584994.png)
![1-allyl-4-[2-(4-tert-butylphenoxy)propanoyl]piperazine](/img/structure/B4585002.png)
![N-benzyl-2-{[3-(4-chlorophenyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B4585010.png)
![3-[3-(2-biphenylyloxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4585012.png)
![N-(4-methylphenyl)-2-[2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B4585021.png)
![4-fluoro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4585022.png)
![N-[1-(2,4-dichlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4585024.png)
